molecular formula C10H15N3O B1386005 4-Methyl-2-morpholin-4-ylpyridin-3-amine CAS No. 1086378-55-3

4-Methyl-2-morpholin-4-ylpyridin-3-amine

Cat. No. B1386005
M. Wt: 193.25 g/mol
InChI Key: ZIOVOFQTQKEYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-morpholin-4-ylpyridin-3-amine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.249 . It falls under the category of amines .

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : The compound “4-Methyl-2-morpholin-4-ylpyridin-3-amine” is a type of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .
    • Results or Outcomes : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
  • Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application Summary : Trifluoromethylpyridines, which could potentially be synthesized from “4-Methyl-2-morpholin-4-ylpyridin-3-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries are currently being explored .
    • Results or Outcomes : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Scientific Field: Life Science Research

    • Application Summary : This compound is often used as a chemical building block in life science research . It can be used to synthesize a variety of other compounds for various applications.
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A pyrimidine moiety, which could potentially be synthesized from “4-Methyl-2-morpholin-4-ylpyridin-3-amine”, has been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
    • Methods of Application : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Scientific Field: Life Science Research

    • Application Summary : This compound is often used as a chemical building block in life science research . It can be used to synthesize a variety of other compounds for various applications.
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A pyrimidine moiety, which could potentially be synthesized from “4-Methyl-2-morpholin-4-ylpyridin-3-amine”, has been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
    • Methods of Application : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

properties

IUPAC Name

4-methyl-2-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOVOFQTQKEYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-morpholin-4-ylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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